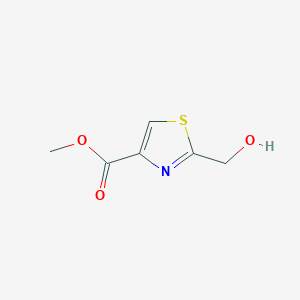

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 2-(hydroxymethyl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(hydroxymethyl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCSMYSZIQXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736774 | |

| Record name | Methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256240-34-2 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256240-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily due to the prevalence of the thiazole ring in numerous pharmacologically active compounds. This guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate. We will dissect the well-established Hantzsch thiazole synthesis as the principal route, offering a detailed mechanistic understanding and a step-by-step experimental protocol. Furthermore, alternative strategies and the rationale behind critical experimental choices will be discussed to provide a holistic view for researchers engaged in the synthesis of thiazole derivatives.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[2] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, in particular, serves as a versatile intermediate. The hydroxymethyl group at the 2-position and the methyl carboxylate at the 4-position offer orthogonal handles for further chemical elaboration, making it a valuable precursor for the synthesis of more complex molecules.[5]

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and reliable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide.[1][6]

Retrosynthetic Analysis

A retrosynthetic approach to Methyl 2-(hydroxymethyl)thiazole-4-carboxylate reveals the key bond disconnections and the requisite starting materials.

Caption: Retrosynthesis of the target molecule via Hantzsch thiazole synthesis.

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-defined sequence of reactions:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This initial step is typically an SN2 reaction.[1][7]

-

Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.

-

Dehydration: The subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.[7]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

This protocol details a representative procedure for the synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| Methyl 3-bromo-2-oxobutanoate | C₅H₇BrO₃ | 195.01 | Commercial | Lachrymator, handle in a fume hood. |

| Glycolamide | C₂H₅NO₂ | 75.07 | Commercial | |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Commercial | Used for thionation. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Anhydrous grade. |

| Toluene | C₇H₈ | 92.14 | Commercial | Anhydrous grade. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Commercial | Saturated aqueous solution. |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercial | Anhydrous. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial | For chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | Commercial | For chromatography. |

Step-by-Step Procedure

Step 1: Synthesis of Glycolamide Thioamide

-

To a stirred solution of glycolamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the glycolamide thioamide.

Step 2: Hantzsch Condensation

-

Dissolve the glycolamide thioamide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

To this solution, add methyl 3-bromo-2-oxobutanoate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight.[8]

-

Infrared Spectroscopy (IR): To identify functional groups (e.g., -OH, C=O).

Alternative Synthetic Approaches

While the Hantzsch synthesis is the most prevalent, other methods for constructing the thiazole ring exist.[9][10] For instance, the reaction of thioamides with α-diazoketones catalyzed by trifluoromethanesulfonic acid offers a metal-free alternative.[10] Another approach involves the condensation of ethyl isocyanoacetate with O-ethyl thioformate.[9] The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Safety and Handling

-

α-Halo-β-ketoesters: These compounds are often lachrymators and should be handled with care in a well-ventilated fume hood.

-

Lawesson's Reagent: This reagent has a strong, unpleasant odor and should also be handled in a fume hood.

-

Solvents: Standard precautions for handling flammable organic solvents should be followed.

Conclusion

The synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a well-established process, with the Hantzsch thiazole synthesis being the most robust and widely used method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate characterization are crucial for obtaining the desired product in high yield and purity. This guide provides the necessary technical details and theoretical background to empower researchers in their synthetic endeavors involving this important heterocyclic building block.

References

-

Taylor & Francis Online. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl thiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Retrieved from [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. PubChemLite - Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thiazole synthesis [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

Molecular Structure and Rationale for Spectroscopic Analysis

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate possesses a unique combination of functional groups—a thiazole ring, a hydroxymethyl group, and a methyl ester—each contributing distinct spectroscopic signatures. Accurate interpretation of its spectra is crucial for confirming its identity, assessing its purity, and understanding its electronic and structural properties.

Molecular Structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

Caption: Molecular structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit five distinct signals corresponding to the aromatic proton on the thiazole ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the ester.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.1 | Singlet | 1H | H-5 (thiazole) | The proton at the C-5 position of the thiazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent ester group and the aromatic character of the ring. |

| ~4.9 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the thiazole ring are expected to appear as a singlet. The chemical shift is influenced by the electronegativity of the oxygen atom and the aromatic ring. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

| Variable | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal that can be confirmed by a D₂O exchange experiment. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the three carbons of the thiazole ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168 | C-2 (thiazole) | The carbon atom at the 2-position of the thiazole ring bearing the hydroxymethyl group is expected to be significantly downfield. |

| ~162 | C=O (ester) | The carbonyl carbon of the methyl ester will appear at a characteristic downfield chemical shift. |

| ~145 | C-4 (thiazole) | The carbon at the 4-position, attached to the ester group, will also be downfield due to the electron-withdrawing effect of the ester. |

| ~128 | C-5 (thiazole) | The carbon atom at the 5-position of the thiazole ring is expected to be the most upfield of the ring carbons. |

| ~60 | -CH₂OH | The methylene carbon attached to the hydroxyl group will have a chemical shift typical for a carbon singly bonded to an oxygen atom. |

| ~52 | -OCH₃ | The methyl carbon of the ester group will appear in the upfield region of the spectrum. |

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad, Medium-Strong | O-H stretch | The broadness of this peak is indicative of hydrogen bonding from the hydroxyl group. |

| ~3100 | Weak-Medium | C-H stretch (aromatic) | Corresponds to the C-H stretching vibration of the thiazole ring. |

| ~2950 | Weak-Medium | C-H stretch (aliphatic) | Corresponds to the C-H stretching vibrations of the methylene and methyl groups. |

| ~1720 | Strong | C=O stretch (ester) | This strong absorption is a characteristic feature of the carbonyl group in the methyl ester. |

| 1600-1450 | Medium | C=N and C=C stretches | These absorptions are characteristic of the thiazole ring vibrations. |

| ~1250 | Strong | C-O stretch (ester) | This strong band is associated with the stretching vibration of the C-O single bond in the ester functionality. |

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is suitable for this type of molecule.

-

Acquisition Mode: Acquire the spectrum in positive ion mode.

Predicted Fragmentation Pattern:

The molecular ion peak [M+H]⁺ is expected at m/z = 174.03. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of formaldehyde (-CH₂O) from the hydroxymethyl group, and cleavage of the ester group.

Proposed Mass Spectrometry Fragmentation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

An In-Depth Technical Guide to Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (CAS Number 1256240-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, identified by CAS number 1256240-34-2, is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. The thiazole scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, valued for its diverse biological activities. This technical guide provides a comprehensive overview of the known properties and potential synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, offering insights for its application in research and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile and potential synthetic strategies.

Chemical Identity and Physicochemical Properties

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a substituted thiazole derivative with a molecular formula of C₆H₇NO₃S and a molecular weight of 173.19 g/mol . The presence of a hydroxymethyl group at the 2-position and a methyl carboxylate group at the 4-position of the thiazole ring imparts specific reactivity and potential for further chemical modification.

Table 1: Physicochemical Properties of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate and a Related Analogue

| Property | Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (Predicted) | Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8)[1] |

| CAS Number | 1256240-34-2 | 20737-48-8 |

| Molecular Formula | C₆H₇NO₃S | C₇H₉NO₃S |

| Molecular Weight | 173.19 g/mol | 187.22 g/mol |

| Appearance | Solid (predicted) | Solid[1] |

| Melting Point | Not available | 104 °C[1] |

| Boiling Point | Not available | 270.7 °C at 760 mmHg[1] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Not specified |

| Storage | Sealed refrigeration is recommended for maintaining stability. | Store at room temperature[1] |

Potential Synthesis Strategies

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a corresponding α-haloketone and a thioamide. A more direct and likely approach, given the functional groups present, would be the reduction of a precursor aldehyde or the esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Experimental Protocol (Hypothetical):

This protocol is based on the synthesis of a similar compound, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate[2].

-

Dissolution: Dissolve Methyl 2-formylthiazole-4-carboxylate in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while maintaining the temperature at 0 °C. The molar ratio of the aldehyde to the reducing agent should be optimized, typically starting with a slight excess of sodium borohydride.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes to primary alcohols in the presence of an ester functional group.

-

Solvent System: A protic solvent like methanol is often used with sodium borohydride. A co-solvent system with THF can improve the solubility of the starting material.

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of the reducing agent helps to control the reaction rate and minimize potential side reactions.

Spectroscopic Characterization (Predicted)

No experimental spectral data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate was found. However, based on the known spectra of similar thiazole derivatives, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

| Technique | Predicted Data |

| ¹H NMR | - Thiazole proton (H5): Singlet, ~8.0-8.5 ppm.- Hydroxymethyl protons (-CH₂OH): Singlet or doublet (if coupled to OH), ~4.5-5.0 ppm.- Methyl ester protons (-OCH₃): Singlet, ~3.8-4.0 ppm.- Hydroxyl proton (-OH): Broad singlet, variable chemical shift. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~160-165 ppm.- Thiazole carbons (C2, C4, C5): ~120-170 ppm.- Hydroxymethyl carbon (-CH₂OH): ~60-65 ppm.- Methyl ester carbon (-OCH₃): ~50-55 ppm. |

| IR (cm⁻¹) | - O-H stretch (hydroxyl): Broad peak around 3400-3200 cm⁻¹.- C-H stretch (aromatic/aliphatic): ~3100-2900 cm⁻¹.- C=O stretch (ester): Strong peak around 1720-1700 cm⁻¹.- C=N and C=C stretch (thiazole ring): ~1600-1450 cm⁻¹.- C-O stretch (alcohol and ester): ~1250-1050 cm⁻¹. |

| Mass Spec (m/z) | - Molecular Ion (M⁺): 173.01.- Key Fragmentation Patterns: Loss of •OCH₃ (m/z 142), loss of CH₂OH (m/z 142), and other fragments characteristic of the thiazole ring. |

Potential Applications in Drug Development

The thiazole nucleus is a key structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties[3]. The functional groups present in Methyl 2-(hydroxymethyl)thiazole-4-carboxylate make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathway and Target Interaction (Hypothetical):

Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is plausible that derivatives of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate could be designed to target specific kinases involved in disease pathways.

Caption: Hypothetical inhibition of a kinase by a thiazole derivative.

The hydroxymethyl group can serve as a handle for further derivatization to enhance binding affinity and selectivity for a target protein. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for interacting with key residues in an enzyme's active site.

Safety and Handling

Specific safety data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is not available. However, based on the safety information for structurally related thiazole compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. As noted for the target compound, sealed refrigeration is recommended.

Conclusion

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse, this guide provides a predictive framework for its properties and a plausible synthetic strategy based on established chemical principles and data from closely related analogues. Further research is warranted to fully characterize this compound and explore its biological activity, which could lead to the development of new and effective therapeutic agents.

References

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4946. [Link]

Sources

Determining the Crystal Structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the single-crystal X-ray structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, understanding its three-dimensional atomic arrangement is crucial for structure-based drug design and development. This document will detail the necessary steps from synthesis and crystallization to data analysis and structure refinement, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Structural Elucidation

Thiazole-containing compounds are of significant interest in pharmaceutical research due to their diverse biological activities. The precise spatial arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, governs its physicochemical properties and its interactions with biological targets.[1][2][3] For Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a detailed crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its reactivity, stability, and potential as a drug candidate.[1][3]

Synthesis and Purification

A plausible synthetic route to obtain Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is necessary to acquire the pure compound for crystallization. Based on established methods for similar thiazole derivatives, a potential pathway involves the reduction of a corresponding aldehyde or the esterification of the carboxylic acid.[4][5]

Proposed Synthetic Protocol:

-

Starting Material: Commercially available or synthesized Methyl 2-formylthiazole-4-carboxylate.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol at low temperatures (0-25 °C).[5]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

-

Characterization: The identity and purity of the synthesized compound must be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy before proceeding to crystallization.

Single Crystal Growth: The Cornerstone of X-ray Diffraction

The success of single-crystal X-ray diffraction is contingent upon the availability of high-quality, single crystals of suitable size (typically 0.1-0.3 mm).[6][7] Several crystallization techniques should be systematically screened to find the optimal conditions for growing crystals of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) and temperatures is crucial to identify the ideal conditions for obtaining diffraction-quality crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[1][2][6] This is performed using a single-crystal X-ray diffractometer.[2][7]

Experimental Workflow:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.[6]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated to collect a series of diffraction patterns from various orientations.[1][6] Modern diffractometers are equipped with sensitive detectors that capture the diffracted X-rays.[1]

-

Data Processing: The collected raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[8] This stage involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).[8]

The following diagram illustrates the workflow from synthesis to data collection:

Caption: Experimental workflow from synthesis to X-ray data processing.

Structure Solution and Refinement

The processed diffraction data provides the basis for determining the three-dimensional arrangement of atoms in the crystal.[1][6]

Computational Steps:

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[6] For small molecules like Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, direct methods are typically employed to solve the phase problem and generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[9][10] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[9][10]

The following diagram illustrates the structure solution and refinement process:

Caption: Workflow for crystal structure solution and refinement.

Crystallographic Data Presentation

The final refined crystal structure is typically presented in a standardized format, including a table of crystallographic data. While the specific data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is not yet determined, a representative table of expected parameters is provided below.

| Parameter | Hypothetical Value |

| Chemical formula | C₆H₇NO₃S |

| Formula weight | 173.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 819.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.402 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 360 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

Conclusion

The determination of the crystal structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a critical step in understanding its chemical behavior and potential as a pharmaceutical agent. This guide has outlined a comprehensive and technically sound approach, from synthesis and crystallization to the final stages of structure solution and refinement. By following these methodologies, researchers can obtain high-quality structural data that will undoubtedly accelerate drug discovery and development efforts.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

- Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In C. Jones, B. Mulloy, & M. Sanderson (Eds.), Crystallographic Methods and Protocols (Vol. 56). Humana Press Inc.

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

- DeLaBarre, B., & Brünger, A. T. (2005). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 8), 1007–1014.

-

Watkin, D. (2011, April 27). Crystals User Guide. Chemical Crystallography. Retrieved from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. pulstec.net [pulstec.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-(hydroxyMethyl)thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. portlandpress.com [portlandpress.com]

- 9. Crystallographic Refinement [nmr.cit.nih.gov]

- 10. Chemical Crystallography [xtl.ox.ac.uk]

An In-Depth Technical Guide to the Formation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

This guide provides a detailed exploration of the formation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs, and understanding its synthesis is paramount for the development of new chemical entities.

Introduction: The Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, with its functionalized C2 and C4 positions, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

The Core Mechanism: Hantzsch Thiazole Synthesis

The most prominent and widely accepted mechanism for the formation of the thiazole ring in Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is the Hantzsch thiazole synthesis . First described by Arthur Hantzsch in 1887, this versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1]

For the specific synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, the reaction proceeds between 2-hydroxythioacetamide and methyl 2-chloroacetoacetate .

Mechanistic Breakdown

The Hantzsch synthesis is a multistep process that can be dissected into the following key transformations:

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the highly nucleophilic sulfur atom of 2-hydroxythioacetamide on the electrophilic α-carbon of methyl 2-chloroacetoacetate. This is a classic SN2 reaction, resulting in the displacement of the chloride ion and the formation of an S-alkylated intermediate.

-

Tautomerization and Cyclization: The intermediate undergoes tautomerization to form a more reactive enethiolate. Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety. This step leads to the formation of a five-membered thiazoline intermediate.

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, yielding Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Caption: The Hantzsch synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established Hantzsch thiazole syntheses for analogous compounds.[1][2] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2-Hydroxythioacetamide | 91.13 | 10 |

| Methyl 2-chloroacetoacetate | 150.56 | 10 |

| Ethanol | 46.07 | 50 mL |

| Sodium Bicarbonate | 84.01 | 10 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxythioacetamide (10 mmol) and sodium bicarbonate (10 mmol) in ethanol (50 mL).

-

Addition of α-Haloketone: To the stirred solution, add methyl 2-chloroacetoacetate (10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride byproduct and wash with a small amount of cold ethanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the synthesis.

Characterization of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the thiazole ring proton, the methylene protons of the hydroxymethyl group, the methyl ester protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the thiazole ring carbons, the hydroxymethyl carbon, the ester carbonyl carbon, and the methyl ester carbon. |

| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the alcohol, C=O stretch of the ester, and C=N and C-S stretches of the thiazole ring. |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₇NO₃S, MW: 173.19 g/mol ). |

Causality Behind Experimental Choices and Self-Validation

-

Choice of Base: Sodium bicarbonate is a mild base used to neutralize the hydrochloric acid formed during the reaction. This prevents potential acid-catalyzed side reactions and degradation of the product.

-

Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and allows for heating to reflux temperature to drive the reaction to completion.

-

In-Process Control: The use of TLC is a critical self-validating step. By monitoring the disappearance of starting materials and the appearance of the product spot, the reaction progress can be accurately tracked, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to decomposition.

-

Purification: Column chromatography is a standard and effective method for purifying the final product, removing any unreacted starting materials and side products. The purity of the final compound can be confirmed by obtaining sharp, well-resolved peaks in the NMR spectra and a single spot on the TLC plate.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and versatile method for the formation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for further elaboration in drug discovery and development programs. The protocol described herein, while generalized, offers a solid foundation for the laboratory synthesis of this and related thiazole derivatives.

References

-

ChemSynthesis. (2024). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloroacetoacetate. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(11), 18569-18584. [Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of Hydroxymethylthiazole Compounds

Foreword: The Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of anticancer, anti-inflammatory, and antiviral agents.[2][3] Among the vast family of thiazole derivatives, hydroxymethylthiazoles stand out as particularly valuable building blocks, or synthons. They are pivotal intermediates in the synthesis of complex pharmaceuticals, most notably the HIV protease inhibitor, Ritonavir.[4]

However, the very features that make this scaffold so useful—the heteroatomic ring and the reactive hydroxymethyl group—also introduce specific challenges related to chemical stability and reactivity. For the researcher, scientist, or drug development professional, a deep, mechanistic understanding of these properties is not merely academic; it is a prerequisite for successful synthesis, formulation, and the ultimate delivery of a safe and effective therapeutic agent. This guide provides a comprehensive exploration of the stability and reactivity of hydroxymethylthiazole compounds, grounding theoretical principles in practical, field-proven methodologies.

Section 1: The Chemical Landscape of Hydroxymethylthiazole

The reactivity of a hydroxymethylthiazole is not monolithic. It is a tale of two parts: the aromatic thiazole ring and the primary alcohol substituent.

-

The Thiazole Ring: As a five-membered heterocycle containing both sulfur and nitrogen, the thiazole ring is electron-rich. The C2 position, situated between the two heteroatoms, bears a particularly acidic proton, making it a reactive site for certain chemical transformations.[5] The overall electronic nature of the ring influences its susceptibility to electrophilic attack and its interaction with biological targets.

-

The Hydroxymethyl Group: This primary alcohol is a versatile functional group, amenable to a wide range of common organic reactions. Its proximity to the thiazole ring can, in some cases, modulate its reactivity compared to a simple alkanol. Key reactions include oxidation to form aldehydes or carboxylic acids, and esterification or etherification to produce derivatives with altered physicochemical properties like solubility and lipophilicity.[6]

Understanding the interplay between these two components is critical for predicting degradation pathways and designing robust synthetic routes.

Section 2: Degradation Pathways: The Science of Instability

A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For hydroxymethylthiazoles, degradation is a significant concern that must be proactively addressed through rigorous "forced degradation" or "stress testing" studies, as mandated by ICH guidelines.[7][8] These studies intentionally expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[8][9]

The primary degradation mechanisms for these compounds are hydrolysis, oxidation, and photolysis.[10][11][12]

Hydrolytic Degradation

Hydrolysis involves the cleavage of a chemical bond by water. For hydroxymethylthiazoles, this pathway is highly dependent on pH. While the core structure is generally stable, compounds with adjacent hydrolyzable groups (like esters or amides) will degrade under acidic or basic conditions.[12][13][14] The thiazole ring itself can influence the rate of hydrolysis of nearby functional groups.

Oxidative Degradation

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially altering the molecule's biological activity and safety profile. The hydroxymethyl group can also be readily oxidized to an aldehyde and subsequently to a carboxylic acid. In some cases, oxidative conditions can even lead to the complete cleavage of the thiazole ring.[15] A common laboratory and industrial stressor is hydrogen peroxide (H₂O₂), which effectively simulates oxidative conditions.[9]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions. Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[10][16] A proposed mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges into degradation products.[16] This highlights the necessity of protecting these compounds from light during storage and handling.

Thermal Degradation

Heat can accelerate all degradation pathways. For thiazoles, thermal degradation can be complex, sometimes leading to fragmentation of the molecule.[10] It is interesting to note that thiazoles are often key flavor compounds formed during the Maillard reaction in food chemistry, which involves the heating of amino acids and reducing sugars.[17][18][19][20] This connection underscores the inherent potential for thermal transformation within the thiazole scaffold. The degradation of thiamine (Vitamin B1), which contains a thiazole moiety, is a well-studied example of thermal lability.[21][22][23][24]

Section 3: Methodologies for Stability Assessment

A robust stability assessment program is built on a foundation of well-designed experiments and validated analytical methods. The goal is to create a "stability-indicating" analytical method—one that can accurately quantify the parent compound without interference from impurities, excipients, or degradation products.[8][25]

Designing a Forced Degradation Study

The purpose of a forced degradation study is to generate a degradation profile that helps in developing a stability-indicating method.[25] It is a systematic investigation of the molecule's vulnerabilities.

Experimental Protocol: Forced Degradation of a Hydroxymethylthiazole Compound

-

Preparation of Stock Solution:

-

Accurately prepare a stock solution of the hydroxymethylthiazole compound in a suitable solvent (e.g., Methanol, Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

-

Scientist's Note: The choice of solvent is critical. It must fully dissolve the compound and be inert under the stress conditions to avoid solvent-induced degradation.

-

-

Application of Stress Conditions: (Treat aliquots of the stock solution as follows)

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80°C.

-

Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80-100°C).

-

Photolytic Degradation: Expose the solution to a calibrated light source providing UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

-

Rationale: The conditions are intentionally severe to induce degradation (typically aiming for 5-20%) in a short timeframe.[9] This level of degradation is sufficient to produce and detect major degradants without completely destroying the parent molecule.

-

-

Sample Quenching and Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw a sample.

-

Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (typically HPLC).

-

Development of Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for stability testing due to its high sensitivity and resolving power.[26]

Table 1: Typical Starting Parameters for HPLC Method Development

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides an acidic pH to ensure sharp peak shapes for ionizable compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers used to elute compounds from the C18 stationary phase. |

| Detection | UV/PDA at 238 nm or λmax | A photodiode array (PDA) detector is crucial for assessing peak purity.[14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity and mass transfer. |

| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is used initially to elute all components, including the parent and degradants. |

Method Validation: Once the method demonstrates baseline separation of the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity, linearity, accuracy, precision, and robustness.

Structural Elucidation of Degradants

Identifying the chemical structure of degradation products is essential for understanding the degradation pathway and for safety assessment.

-

LC-MS/MS: Provides the molecular weight of the degradant and its fragmentation pattern, offering crucial clues to its structure.[16]

-

NMR Spectroscopy: Provides definitive structural information by analyzing the connectivity of atoms within the molecule.[16][26][27]

Conclusion: From Bench to Bedside

The stability and reactivity of hydroxymethylthiazole compounds are not isolated academic concepts but are central to the entire drug development lifecycle. A thorough understanding of their degradation pathways allows for the development of robust synthetic processes, stable formulations, and appropriate storage conditions. The methodologies outlined in this guide—from logical forced degradation studies to the development of validated, stability-indicating analytical methods—form a self-validating system of quality control. By embracing these principles, researchers and drug development professionals can navigate the complexities of this valuable chemical scaffold, ensuring that the final therapeutic product is both safe and effective for the patients who need it most.

References

-

PrepChem. (n.d.). Synthesis of 2-hydroxymethyl-thiazole-5-carboxylic acid. Retrieved from [Link]

- Cimpoia, R., et al. (n.d.). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds.

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method.

- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

-

PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of thiamine by thiaminase into its constituent thiazole-nucleophile and pyrimidine moieties. Retrieved from [Link]

-

MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the major known thiamine degradation processes. Retrieved from [Link]

-

Scilit. (n.d.). SOME MINOR VOLATILE COMPONENTS FROM THERMALLY DEGRADED THIAMINE. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of the Maillard Reaction. Retrieved from [Link]

-

Clemson OPEN. (n.d.). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). Retrieved from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

San Diego State University. (2019). The Maillard Reaction. Retrieved from [Link]

-

PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

- Canadian Journal of Chemistry. (2018).

-

PubMed Central (PMC). (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Retrieved from [Link]

-

IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

- ManTech Publications. (2025). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices.

-

National Institutes of Health (NIH). (n.d.). 5-Thiazolylmethanol. Retrieved from [Link]

-

Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazole: A privileged scaffold in drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

-

Thiazole based compounds andamp; it's pharmacological activities. (2024). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-Methyl-5-thiazoleethanol | 137-00-8 [smolecule.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. admin.mantechpublications.com [admin.mantechpublications.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjptonline.org [rjptonline.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Maillard reaction - Wikipedia [en.wikipedia.org]

- 18. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. open.clemson.edu [open.clemson.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ijsdr.org [ijsdr.org]

- 26. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 27. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

Solubility Profile of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Framework for Prediction, Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of more complex, biologically active molecules. The utility of this and any chemical entity in these fields is fundamentally governed by its solubility in various media. A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in chemical synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. Moving beyond a simple data sheet, this document establishes the theoretical underpinnings of its solubility based on molecular structure, offers detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discusses the practical implications of this data in a research and development context. The methodologies presented herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible solubility data to accelerate their scientific objectives.

Chapter 1: Molecular Profile of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

A molecule's structure dictates its properties and interactions. An analysis of the functional groups within Methyl 2-(hydroxymethyl)thiazole-4-carboxylate allows for a robust, first-principles approach to understanding its solubility behavior.

Structural and Functional Group Analysis

The structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate contains three key functional domains that collectively define its physicochemical character:

-

Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's polarity.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. It is a key contributor to the molecule's polarity.

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this is the most significant functional group for dictating solubility in polar solvents. It can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs).

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C₆H₇NO₃S | Influences molecular weight and solvation energetics. |

| Molecular Weight | ~173.19 g/mol | A relatively low molecular weight generally favors solubility. |

| Hydrogen Bond Donors | 1 (from -OH) | Enables strong interactions with protic solvents (e.g., alcohols, water). |

| Hydrogen Bond Acceptors | 4 (N in thiazole, 2 O in ester, O in alcohol) | Allows for interaction with a wide range of polar protic and aprotic solvents. |

| Polarity | Polar | The combination of the ester, alcohol, and heterocyclic ring creates a significant dipole moment, suggesting poor solubility in nonpolar solvents. |

| Topological Polar Surface Area (TPSA) | ~78.7 Ų (Estimated) | A higher TPSA value is correlated with lower membrane permeability but suggests strong potential for forming interactions with polar solvents. |

Chapter 2: Theoretical Principles and Solubility Prediction

The foundational principle "like dissolves like" provides a starting point for predicting solubility.[2][3] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Based on the molecular profile established in Chapter 1, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a distinctly polar molecule.

Predicted Solubility in Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is predicted. The hydroxymethyl group's ability to hydrogen bond is the dominant factor, making these solvents excellent candidates for creating stock solutions or for use in reaction media.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is predicted. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the ester and thiazole functionalities. DMSO is often a solvent of choice for compounds of this type in biological screening.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane (DCM)): Moderate to low solubility is predicted. While some interaction is possible, these solvents lack the strong hydrogen bonding capability required to effectively solvate the molecule's polar groups. They may be useful for purification techniques like chromatography or recrystallization where moderate solubility is desired.

-

Nonpolar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): Very low to negligible solubility is predicted. The large polarity mismatch between the solute and these solvents will prevent effective solvation. These are ideal candidates for use as anti-solvents in precipitation or recrystallization procedures.

Advanced Predictive Models

For more quantitative predictions, computational models can be employed. These are particularly valuable in early-stage drug discovery to screen large virtual libraries.[4]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (like those in Table 1) with experimental solubility data to predict the solubility of new compounds.[5]

-

Molecular Dynamics (MD) Simulations: These simulations model the interactions between the solute and solvent molecules over time, providing a dynamic picture of the dissolution process and allowing for the calculation of the free energy of solvation.[5]

Chapter 3: Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for determining the solubility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a fast, material-sparing method to classify the compound's solubility across a range of representative solvents, guiding the selection of solvents for quantitative analysis.[6][7]

Methodology:

-

Preparation: Aliquot approximately 2-5 mg of the compound into separate, labeled 1-mL vials.

-

Solvent Addition: To each vial, add a representative solvent (e.g., water, methanol, acetonitrile, ethyl acetate, DCM, toluene) in 100 µL increments.

-

Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution. Continue adding solvent up to a total volume of 1 mL.

-

Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., Very Soluble: < 300 µL; Soluble: 300-500 µL; Sparingly Soluble: 500-1000 µL; Insoluble: > 1000 µL).

Protocol 2: Quantitative Gravimetric Solubility Determination

This is the definitive method for accurately measuring thermodynamic solubility. It relies on creating a saturated solution and measuring the mass of the dissolved solid.

Methodology:

-

Equilibration: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

-

Agitation: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter tip (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a stream of nitrogen or using a vacuum centrifuge.

-

Quantification: Weigh the vial containing the dried solid residue. The difference between this mass and the initial vial mass is the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Chapter 4: Data Interpretation and Application

The solubility data generated is not an endpoint but a critical parameter that informs subsequent research and development activities.

Structuring Experimental Data

All quantitative data should be meticulously recorded. The following table provides a template for summarizing your findings.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| DMSO | 7.2 | 25 | Experimental Value | Calculated Value | e.g., Slight warming |

| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value | e.g., Fine suspension |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value | |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

Practical Implications in Drug Development

-

Synthetic Chemistry: Solubility data is crucial for selecting appropriate solvents to ensure reactants are in the same phase, which can dramatically affect reaction rates and yields.

-

Purification: Knowledge of differential solubility is the basis of recrystallization. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal choice. Nonpolar solvents in which the compound is insoluble can be used as anti-solvents to induce precipitation.

-

Biological Assays: For in vitro screening, compounds are typically dissolved in DMSO to create high-concentration stock solutions. Knowing the maximum solubility in DMSO is critical to prevent the compound from precipitating in aqueous assay buffers, which would lead to erroneous results.

-

Formulation: In drug development, poor aqueous solubility is a major hurdle. Understanding solubility in organic co-solvents is the first step toward developing advanced formulations like lipid-based systems or amorphous solid dispersions to improve bioavailability.

Conclusion

The solubility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in organic solvents is a critical determinant of its utility in scientific research and development. This guide provides a robust framework for approaching this challenge, beginning with theoretical predictions based on molecular structure and culminating in detailed, reliable experimental protocols. By systematically applying these principles and methods, researchers can generate the high-quality solubility data necessary to make informed decisions, optimize experimental conditions, and ultimately accelerate the path from chemical entity to functional application.

References

- DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Computational models for the prediction of drug solubility. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

2-(Hydroxymethyl)thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2-(Hydroxymethyl)thiazole-4-carboxylic acid | C5H5NO3S | CID 23588131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents. Understanding the fundamental physical characteristics of novel thiazole derivatives is paramount for their successful development, from synthesis and purification to formulation and in vivo application. This technical guide provides a comprehensive overview of the physical properties of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a promising heterocyclic compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and established analytical methodologies to provide a robust predictive profile and practical experimental framework.

Molecular Structure and Physicochemical Identity

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate possesses a core 1,3-thiazole ring, substituted at the 2-position with a hydroxymethyl group and at the 4-position with a methyl carboxylate group. This unique arrangement of functional groups dictates its chemical behavior and physical properties.

Table 1: Molecular and Physicochemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₆H₇NO₃S | N/A |

| Molecular Weight | 173.19 g/mol | N/A |

| CAS Number | 300821-44-5 | N/A |

Predicted Physical Properties